Valeric acid

Stable Isotope Dilution Mass Spectrometry LC-MS/MS Method Validation Short-Chain Fatty Acid Quantification

Valeric acid-3,4,5-¹³C₃ (CAS 1173023-05-6), synonymously Pentanoic acid-3,4,5-¹³C₃, is a stable isotope-labeled analog of the straight-chain C5 short-chain fatty acid (SCFA) valeric acid. It carries three ¹³C atoms at positions 3, 4, and 5 of the pentyl chain, yielding a molecular weight of 105.11 g/mol (M+3 mass shift relative to unlabeled valeric acid, 102.13 g/mol).

Molecular Formula C5H10O2
Molecular Weight 105.11 g/mol
CAS No. 1173023-05-6
Cat. No. B3432976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValeric acid
CAS1173023-05-6
Molecular FormulaC5H10O2
Molecular Weight105.11 g/mol
Structural Identifiers
SMILESCCCCC(=O)O
InChIInChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i1+1,2+1,3+1
InChIKeyNQPDZGIKBAWPEJ-VMIGTVKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 72° F (NTP, 1992)
0.38 M
Freely soluble in alcohol, ether
Soluble in oxygenated solvents.
Slightly soluble in carbon tetrachloride
In water, 2.4X10+4 mg/L at 25 °C
24.0 mg/mL
Solubility in water, g/100ml: 2.4
miscible with alcohol, ether, 1 ml in 40 ml wate

Structure & Identifiers


Interactive Chemical Structure Model





Valeric Acid-3,4,5-¹³C₃ (CAS 1173023-05-6): A ¹³C Stable Isotope-Labeled Short-Chain Fatty Acid for Mass Spectrometry-Based Quantification and Metabolic Tracing


Valeric acid-3,4,5-¹³C₃ (CAS 1173023-05-6), synonymously Pentanoic acid-3,4,5-¹³C₃, is a stable isotope-labeled analog of the straight-chain C5 short-chain fatty acid (SCFA) valeric acid. It carries three ¹³C atoms at positions 3, 4, and 5 of the pentyl chain, yielding a molecular weight of 105.11 g/mol (M+3 mass shift relative to unlabeled valeric acid, 102.13 g/mol) . Commercially available at 99 atom % ¹³C enrichment and ≥98% chemical purity, this compound is designed as an internal standard for liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) assays quantifying endogenous valeric acid in biological matrices, as well as a tracer for metabolic flux studies . Valeric acid itself is a gut microbiota-derived SCFA with emerging roles as a selective class I histone deacetylase (HDAC3) inhibitor, a GPR41/43-mediated vasodilator, and a GABA-mimetic neuromodulator [1].

Why Valeric Acid-3,4,5-¹³C₃ Cannot Be Substituted with Unlabeled Valeric Acid or Deuterated (d₉) Analogs in Quantitative LC-MS/MS Workflows


In stable isotope dilution mass spectrometry, the internal standard must co-elute identically with the analyte to compensate for ion suppression and matrix effects, yet be resolvable by mass. ¹³C-labeled valeric acid-3,4,5-¹³C₃ achieves this: the ¹³C substitution leaves chromatographic retention time virtually unchanged relative to the unlabeled analyte, whereas deuterated analogs (e.g., valeric acid-d₉, CAS 115871-50-6) can exhibit significant retention time shifts due to the deuterium isotope effect on hydrophobicity, leading to differential matrix effect compensation and compromised quantitative accuracy [1]. Furthermore, the ¹³C₃ isotopologue provides a clean M+3 mass shift that avoids overlap with natural ¹³C isotopomer distributions of co-eluting SCFAs, a critical advantage in complex biological matrices such as fecal, plasma, or tissue homogenates where multiple SCFAs with similar masses coexist [2]. Substituting with unlabeled valeric acid for internal standardization offers no mass distinction and cannot correct for ion suppression, rendering quantification unreliable [3].

Quantitative Differentiation Evidence: Valeric Acid-3,4,5-¹³C₃ vs. Unlabeled Valeric Acid, Valeric Acid-d₉, and Alternative SCFA Internal Standards


¹³C₃ Isotopologue Preserves Chromatographic Co-Elution with the Analyte, Avoiding Deuterium-Induced Retention Time Shifts That Compromise LC-MS/MS Quantification

In LC-MS/MS quantitative bioanalysis, ¹³C-labeled internal standards maintain identical chromatographic retention times to their unlabeled analytes because ¹³C substitution does not alter hydrophobicity. In contrast, deuterated internal standards such as valeric acid-d₉ (CAS 115871-50-6) often show measurable retention time shifts—a phenomenon documented across multiple analyte classes—which causes the internal standard to experience different matrix effects than the analyte, introducing systematic quantification errors [1]. Valeric acid-3,4,5-¹³C₃ (M+3, 105.11 Da) provides a mass shift sufficient for MS resolution from endogenous valeric acid (102.13 Da) while ensuring complete chromatographic co-elution, thereby enabling accurate matrix-effect correction . This property is especially critical when quantifying valeric acid in complex biological matrices (plasma, stool, tissue) where ion suppression from co-extracted components can exceed 50% [2].

Stable Isotope Dilution Mass Spectrometry LC-MS/MS Method Validation Short-Chain Fatty Acid Quantification

Physiological Valeric Acid Produces Dose-Dependent Blood Pressure Reduction via GPR41/43 Receptors In Vivo: Quantified Hypotensive Effect vs. Vehicle Control in Rats

In anesthetized male Wistar rats, exogenous valeric acid produced a statistically significant, dose-dependent decrease in arterial blood pressure (BP) and, at higher doses, a decrease in heart rate (HR), relative to vehicle (saline) control [1]. The hypotensive effect was abolished by co-administration of 3-hydroxybutyrate, an antagonist of the SCFA receptors GPR41 and GPR43, confirming receptor-mediated mechanism [2]. Endogenous valeric acid concentrations measured by LC-MS with valeric acid-d₉ as internal standard were approximately 650 µM in colon content, 0.1–1 µM in tissues (liver, heart, brain, kidney, lung), and approximately 0.4 µM in systemic blood [3]. Importantly, isotope-labeled valeric acid-d₉ administered into the colon was detected in peripheral tissues within 5 minutes, demonstrating rapid transmucosal absorption and systemic distribution [3]. Valeric acid also dilated both mesenteric and gracilis muscle arteries ex vivo [1].

Cardiovascular Pharmacology Gut Microbiota–Host Signaling Short-Chain Fatty Acid Receptors

Valeric Acid as a Selective HDAC3 Inhibitor with Anti-Cancer Efficacy in Prostate Cancer: Selective Cytotoxicity vs. Normal Cells and Comparison to Butyric Acid HDAC Inhibition Potency

Valeric acid was experimentally validated as a novel histone deacetylase 3 (HDAC3) inhibitor in prostate cancer models. In both 2D monolayer and 3D spheroid culture systems, valeric acid demonstrated cytotoxicity against PC-3 and DU145 prostate cancer cells while exhibiting low toxicity toward normal cells [1]. Valeric acid significantly inhibited E2F1 and E2F3 transcription factor expression and increased caspase-3 (CASP3) activity, indicating apoptosis promotion. In vivo mouse xenograft models confirmed anti-cancer activity and chemosensitization properties [1]. In a separate in vitro HDAC inhibition screening using human recombinant HDAC3, the most potent SCFA inhibitor was butyric acid with an IC₅₀ of 0.318 mM; valeric acid was among the active SCFAs with HDAC3 inhibitory activity, though with lower potency than butyrate [2]. A complementary study using the BRENDA enzyme database lists valeric acid with an IC₅₀ of 0.5 mM against a nitrile hydratase (EC 4.2.1.84), compared to hexanoic acid (IC₅₀ = 2 mM), indicating that the C5 chain length of valeric acid provides optimal enzyme inhibitory characteristics relative to longer-chain SCFAs [3].

Epigenetic Drug Discovery HDAC3 Inhibition Prostate Cancer Therapeutics

Sodium Valerate (Valeric Acid Salt) Reduces Excessive Alcohol Intake by 40% and Blood Ethanol by 53% in a Mouse Binge-Drinking Model: GABA-Mimetic Mechanism with H4 Hyperacetylation

In a drink-in-the-dark mouse model of binge alcohol consumption, 10-day oral supplementation with sodium valerate—the sodium salt of valeric acid—attenuated excessive alcohol drinking by 40% and reduced blood ethanol concentration by 53% compared to vehicle-treated controls, without affecting total food and water intake [1]. Sodium valerate also improved anxiety-like behavior in approach-avoidance tests. Mechanistically, sodium valerate supplementation significantly increased gamma-aminobutyric acid (GABA) levels in stool, blood, and the amygdala, and increased histone H4 acetylation in the amygdala, consistent with HDAC inhibitory activity [1]. Transcriptomic analysis of the amygdala revealed changes in gene expression associated with potassium voltage-gated channels, inflammation, glutamate degradation, and L-DOPA degradation pathways. Additionally, 16S rRNA microbiome profiling demonstrated that sodium valerate supplementation shifted gut microbiome composition [2]. The structural similarity between valeric acid (pentanoic acid, a methylene homolog of GABA) and GABA itself underpins this dual GABA-mimetic and HDAC-inhibitory mechanism [3].

Alcohol Use Disorder Gut–Brain Axis GABA-Mimetic SCFA Therapeutics

¹³C₃-Labeled Valerate as a Metabolic Tracer for Odd-Chain Carboxylic Acid Biosynthesis in Megasphaera hexanoica: Pathway Elucidation and Selective Production of 9.48 g/L Valerate

In Megasphaera hexanoica, a caproate-producing bacterium, ¹³C tracer experiments using [1,2,3-¹³C₃] propionate demonstrated that propionate is exclusively incorporated into valerate (C5) and heptanoate (C7) production without participating in other metabolic pathways [1]. Mass spectrometry analysis confirmed that propionate and acetate incorporation into valerate occurred in only one defined orientation, enabling unambiguous pathway mapping for the carbon elongation cycle [2]. Under statistically optimized culture conditions (2.42 g/L sodium acetate, 18.91 g/L sodium propionate), M. hexanoica produced 9.48 g/L valerate, 2.48 g/L heptanoate, and only 0.12 g/L caproate, demonstrating selective odd-chain carboxylic acid production with a valerate-to-caproate ratio of approximately 79:1 [3]. This metabolic selectivity contrasts with typical mixed-acid fermentation where even-chain SCFAs (acetate, butyrate, caproate) dominate.

Metabolic Flux Analysis Microbial Odd-Chain Fatty Acid Biosynthesis Industrial Biotechnology

Isotopic Purity Specification: Valeric Acid-3,4,5-¹³C₃ at 99 atom % ¹³C Enables Reliable Internal Standard Performance Across Multi-Analyte SCFA Panels vs. Deuterated Alternatives with Lower Enrichment

Valeric acid-3,4,5-¹³C₃ (CAS 1173023-05-6) is commercially supplied at an isotopic purity of 99 atom % ¹³C and a chemical purity of ≥98% (CP), as specified by major isotope suppliers . This high ¹³C enrichment minimizes the contribution of the unlabeled isotopologue (M+0) to the internal standard signal, which otherwise would generate a positive bias in the quantification of endogenous valeric acid [1]. In comparison, commercially available valeric acid-d₉ (CAS 115871-50-6) is typically supplied at 98 atom % D and 98% chemical purity, meaning approximately 2% of molecules are not fully deuterated, creating a more complex isotopic distribution that can interfere with low-abundance endogenous SCFA quantification . The M+3 mass shift of the ¹³C₃ isotopologue is also less susceptible to hydrogen-deuterium exchange under acidic LC mobile phase conditions, which can erode the isotopic purity of deuterated SCFA standards over time [1].

Certified Reference Materials Isotopic Enrichment Specifications Multi-Analyte SCFA Quantification

Priority Research and Industrial Application Scenarios for Valeric Acid-3,4,5-¹³C₃ Based on Quantified Differentiation Evidence


Gut Microbiota-Targeted Metabolomics: Absolute Quantification of Valeric Acid in Fecal, Plasma, and Tissue Samples Using ¹³C₃ Internal Standard

Valeric acid-3,4,5-¹³C₃ is the optimal internal standard for LC-MS/MS-based absolute quantification of valeric acid in gut microbiota metabolomics studies. The ¹³C₃ isotopologue co-elutes perfectly with endogenous valeric acid while providing a clean M+3 mass shift, enabling precise compensation for matrix effects that vary across fecal, plasma, serum, and tissue homogenate matrices. This application is directly supported by the demonstrated use of valeric acid-d₉ as an internal standard for UPLC-MS quantification of valeric acid in colon content (~650 µM), systemic blood (~0.4 µM), and tissues (~0.1–1 µM) in rats [1], and by the broader adoption of isotope-labeled SCFA internal standard panels in human gut microbiome research [2]. Procurement of the ¹³C₃ form specifically avoids deuterium-induced retention time shifts that compromise multi-analyte SCFA panel accuracy [3].

HDAC3-Targeted Epigenetic Drug Discovery: In Vitro and In Vivo Studies Using Valeric Acid as a Selective HDAC3 Inhibitor Scaffold

Valeric acid is a validated, physiological HDAC3 inhibitor with selective cytotoxicity against prostate cancer cells (PC-3, DU145) and low toxicity toward normal cells, confirmed in 2D culture, 3D spheroid, and in vivo xenograft models [1]. Unlike valproic acid—a structural analog that non-selectively inhibits class I HDACs with IC₅₀ ~2 mM and carries established hepatotoxicity—valeric acid is an endogenous gut microbial metabolite, making it a safer HDAC inhibitor scaffold for epigenetic cancer therapy development [2]. In drug discovery workflows, valeric acid-3,4,5-¹³C₃ can serve as a tracer to determine intracellular valeric acid concentrations required for HDAC3 engagement, correlating pharmacokinetics with target occupancy. This application is further supported by evidence that valeric acid increases H4 acetylation in the brain (amygdala) in vivo [3].

Microbial Metabolic Engineering: ¹³C Flux Analysis of Odd-Chain Fatty Acid Biosynthesis Using Valeric Acid-3,4,5-¹³C₃ as a Labeled Intermediate Standard

The ¹³C₃ labeling pattern of valeric acid-3,4,5-¹³C₃ enables its use as a calibration standard for mass isotopomer distribution analysis in microbial metabolic flux studies. As demonstrated in Megasphaera hexanoica, ¹³C-labeled propionate was exclusively incorporated into valerate (9.48 g/L) and heptanoate, with incorporation occurring in only one orientation—findings that relied on accurate mass isotopomer quantification [1]. By using valeric acid-3,4,5-¹³C₃ as a reference standard for ¹³C enrichment calibration, researchers can precisely quantify the fractional ¹³C incorporation into valerate in complex gut microbial communities or engineered production strains, distinguishing between de novo synthesis and chain elongation pathways. The selective production of valerate over caproate (79:1 ratio) in optimized fermentation highlights the industrial relevance of accurate valerate quantification for bioprocess monitoring [2].

Cardiovascular and Gut–Brain Axis Pharmacology: Pharmacokinetic Tracing of Valeric Acid Distribution Using Isotope-Labeled Internal Standardization

The rapid colon-to-systemic tissue distribution of valeric acid—detected in liver, heart, brain, kidney, and lung within 5 minutes of colonic administration in rats [1]—positions valeric acid as a key gut-derived metabolite linking the microbiome to cardiovascular and neurological function. Valeric acid-3,4,5-¹³C₃ enables accurate pharmacokinetic studies by serving as an internal standard for quantifying valeric acid in multiple tissue compartments simultaneously, without interference from endogenous valerate pools. This is critical for studies investigating valeric acid's vasodilatory (GPR41/43-dependent BP reduction) [1] and GABA-mimetic (40% alcohol intake reduction, 53% blood ethanol reduction) activities [2]. The dual HDAC-inhibitory and GABAergic mechanisms of valeric acid further support its investigation in gut–brain axis disorders including alcohol use disorder, anxiety, and neuroinflammation [3].

Quote Request

Request a Quote for Valeric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.